2,6,10,14,19,23,27,31-Octamethyldotriacontane-14,19-diol
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Overview
Description
2,6,10,14,19,23,27,31-Octamethyldotriacontane-14,19-diol is a complex organic compound with the molecular formula C40H82O2 It is a derivative of lycopane, a 40-carbon alkane isoprenoid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,14,19,23,27,31-Octamethyldotriacontane-14,19-diol typically involves multi-step organic reactions. One common approach is the reduction of lycopane derivatives using specific reducing agents under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography, is essential to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2,6,10,14,19,23,27,31-Octamethyldotriacontane-14,19-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diol into corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,6,10,14,19,23,27,31-Octamethyldotriacontane-14,19-diol has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its role in biological systems, particularly in anoxic environments.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 2,6,10,14,19,23,27,31-Octamethyldotriacontane-14,19-diol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its structural similarity to other isoprenoids suggests potential roles in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Lycopane: A 40-carbon alkane isoprenoid, structurally similar but without the diol functional groups.
Squalane: Another isoprenoid, often used in cosmetics and pharmaceuticals.
Phytane: A branched alkane, commonly found in geological samples.
Uniqueness
2,6,10,14,19,23,27,31-Octamethyldotriacontane-14,19-diol is unique due to its specific functional groups and its presence in anoxic environments. Its diol groups provide additional reactivity compared to similar compounds like lycopane and squalane, making it valuable for various chemical and biological studies.
Properties
IUPAC Name |
2,6,10,14,19,23,27,31-octamethyldotriacontane-14,19-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H82O2/c1-33(2)19-13-21-35(5)23-15-25-37(7)27-17-31-39(9,41)29-11-12-30-40(10,42)32-18-28-38(8)26-16-24-36(6)22-14-20-34(3)4/h33-38,41-42H,11-32H2,1-10H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOXDUIXESXVEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)(CCCCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H82O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00762136 |
Source
|
Record name | 1,1',2,2',5,5',6,6',7,7',8,8',9,9',10,10',11,11',12,12',13,13',14,14',15,15'-Hexacosahydro-psi,psi-carotene-13,13'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00762136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
595.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105955-45-1 |
Source
|
Record name | 1,1',2,2',5,5',6,6',7,7',8,8',9,9',10,10',11,11',12,12',13,13',14,14',15,15'-Hexacosahydro-psi,psi-carotene-13,13'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00762136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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